molecular formula C9H10FNO2 B6255657 2-amino-4-ethyl-5-fluorobenzoic acid CAS No. 1872772-33-2

2-amino-4-ethyl-5-fluorobenzoic acid

Cat. No.: B6255657
CAS No.: 1872772-33-2
M. Wt: 183.18 g/mol
InChI Key: YNIOFCVZQYSTFI-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group, an ethyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-fluorobenzyl alcohol to obtain a nitro substituent, followed by oxidation to form a benzoic acid oxide. The final step involves the reduction of the benzoic acid oxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of 4-fluoroaniline as a starting material. The process includes condensation reactions with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone, which is then oxidized under alkaline conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-amino-4-ethyl-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-fluorobenzoic acid: Similar in structure but lacks the ethyl group.

    4-amino-2-fluorobenzoic acid: Similar but with different positions of the amino and fluorine groups.

    2-amino-5-bromobenzoic acid: Similar but with a bromine atom instead of fluorine.

Uniqueness

2-amino-4-ethyl-5-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1872772-33-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-4-ethyl-5-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

YNIOFCVZQYSTFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)C(=O)O)N

Purity

95

Origin of Product

United States

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